molecular formula C24H32N6O6 B12560490 Tyr-Arg-Tyr CAS No. 194877-06-0

Tyr-Arg-Tyr

Cat. No.: B12560490
CAS No.: 194877-06-0
M. Wt: 500.5 g/mol
InChI Key: DYEGCOJHFNJBKB-UFYCRDLUSA-N
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Description

Tyr-Arg-Tyr: is a tripeptide composed of the amino acids tyrosine, arginine, and tyrosine Tyrosine is an aromatic amino acid with a phenol side chain, while arginine is a basic amino acid with a guanidinium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Arg-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of the final amino acid, tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers commonly used to streamline the process .

Comparison with Similar Compounds

Properties

CAS No.

194877-06-0

Molecular Formula

C24H32N6O6

Molecular Weight

500.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H32N6O6/c25-18(12-14-3-7-16(31)8-4-14)21(33)29-19(2-1-11-28-24(26)27)22(34)30-20(23(35)36)13-15-5-9-17(32)10-6-15/h3-10,18-20,31-32H,1-2,11-13,25H2,(H,29,33)(H,30,34)(H,35,36)(H4,26,27,28)/t18-,19-,20-/m0/s1

InChI Key

DYEGCOJHFNJBKB-UFYCRDLUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O

Origin of Product

United States

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